molecular formula C6H9NO2 B167588 Ethyl 3-cyanopropanoate CAS No. 10137-67-4

Ethyl 3-cyanopropanoate

Cat. No. B167588
CAS RN: 10137-67-4
M. Wt: 127.14 g/mol
InChI Key: BFSBTNGKMMFQNL-UHFFFAOYSA-N
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Patent
US05137897

Procedure details

Hydrogen sulfide was introduced with stirring at room temperature into a solution of 31.8 g (0.25 mol) of ethyl 3-cyanopropionate and 34.6 ml (0.25 mol) of triethylamine in 75 ml of pyridine for 9 hours. After allowing to stand overnight, the reaction mixture is rendered acidic with 2N hydrochloric acid with cooling and extracted several times with ethyl acetate. The combined organic phase, which is dried over sodium sulfate, is carefully concentrated under reduced pressure. The oily residue remaining (35.0 g =87 % of theory) is composed of about 87 % of 3-(ethoxycarbonyl)thiopropionamide and 13 % of ethyl 3-cyanopropionate according to GC analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
Quantity
34.6 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH2:1].[C:2]([CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])#[N:3].C(N(CC)CC)C.Cl>N1C=CC=CC=1>[CH2:9]([O:8][C:6]([CH2:5][CH2:4][C:2]([NH2:3])=[S:1])=[O:7])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Two
Name
Quantity
31.8 g
Type
reactant
Smiles
C(#N)CCC(=O)OCC
Name
Quantity
34.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
75 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase, which is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
is carefully concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)OC(=O)CCC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.